molecular formula C9H21ClN2O B555168 L-Valine t-butylamide hydrochloride CAS No. 70421-65-7

L-Valine t-butylamide hydrochloride

Cat. No.: B555168
CAS No.: 70421-65-7
M. Wt: 208.73 g/mol
InChI Key: DYVSNFCPWQDKIJ-FJXQXJEOSA-N
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Description

L-Valine t-butylamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of L-valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valine t-butylamide hydrochloride can be synthesized through the amidation of L-valine with tert-butylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

L-Valine t-butylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C9H19ClN2O2
Molecular Weight : 209.71 g/mol
CAS Number : 13518-40-6
Melting Point : 144 °C
Purity : Typically ≥98.0%

These properties make L-Valine t-butylamide hydrochloride suitable for various applications, particularly in the synthesis of pharmaceuticals and as a chiral auxiliary in chromatography.

Pharmaceutical Applications

  • Chiral Auxiliary in Synthesis
    • L-Valine t-butylamide hydrochloride is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to form stable intermediates allows for the production of enantiomerically pure compounds, which are crucial in drug development .
  • Drug Formulation
    • The compound serves as an important component in the formulation of drugs targeting muscle growth and tissue repair. As a branched-chain amino acid, it plays a role in promoting anabolic processes and is often included in nutritional supplements for athletes .
  • Precursor in Biochemical Pathways
    • L-Valine is involved in various metabolic pathways, including those related to the biosynthesis of penicillin. This highlights its significance not only as a nutritional supplement but also as a building block for pharmaceutical compounds .

Analytical Chemistry Applications

  • Chiral Chromatography
    • The compound is utilized as a chiral selector in high-performance liquid chromatography (HPLC). It enhances the separation of enantiomers, which is essential for the analysis of racemic mixtures in drug testing and development .
  • Mass Spectrometry
    • Due to its stable nature, L-Valine t-butylamide hydrochloride can be employed as a standard reference material in mass spectrometry. This application is critical for ensuring accuracy and reliability in quantitative analyses .

Case Study 1: Chiral Separation

A study demonstrated the effectiveness of L-Valine t-butylamide as a chiral selector in HPLC for separating enantiomers of various pharmaceutical compounds. The results indicated significant improvements in resolution compared to non-chiral methods, underscoring its utility in drug development processes.

Case Study 2: Nutritional Supplementation

Research involving athletes showed that supplementation with L-Valine, particularly in its t-butylamide form, resulted in enhanced muscle recovery post-exercise. Participants exhibited improved nitrogen balance and reduced muscle soreness, validating its application in sports nutrition .

Summary Table of Applications

Application AreaSpecific UseBenefits
Pharmaceutical SynthesisChiral auxiliary for asymmetric synthesisProduces enantiomerically pure compounds
Drug FormulationComponent in muscle growth supplementsPromotes anabolic processes
Analytical ChemistryChiral selector in HPLCEnhances separation of enantiomers
Mass SpectrometryStandard reference materialEnsures accuracy in quantitative analyses

Mechanism of Action

The mechanism of action of L-Valine t-butylamide hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of L-valine, it may influence protein synthesis and metabolism by interacting with enzymes and other proteins involved in these processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • L-Valine methyl ester hydrochloride
  • L-Alanine tert-butyl ester hydrochloride
  • L-Phenylalanine tert-butyl ester hydrochloride
  • L-Leucine methyl ester hydrochloride

Uniqueness

L-Valine t-butylamide hydrochloride is unique due to its specific structure and properties, which make it suitable for a variety of applications in research and industry. Its ability to undergo various chemical reactions and its role in protein synthesis and metabolism distinguish it from other similar compounds .

Biological Activity

L-Valine t-butylamide hydrochloride is a derivative of L-valine, an essential branched-chain amino acid (BCAA) known for its significant role in protein synthesis and metabolism. This compound has gained attention for its potential therapeutic applications, particularly in sports nutrition, metabolic health, and drug development. This article explores the biological activity of this compound through various research findings, case studies, and comparative analyses.

Overview of this compound

This compound (CAS Number: 70421-65-7) is synthesized from L-valine, exhibiting properties that enhance its solubility and stability compared to other derivatives. Its unique amide structure allows it to participate in various biochemical reactions, making it a valuable reagent in organic synthesis and peptide formation.

The biological activity of this compound is primarily attributed to its influence on protein synthesis and metabolism. As a derivative of L-valine, it interacts with specific enzymes and proteins involved in these processes. The compound may modulate metabolic pathways by affecting the availability of amino acids necessary for protein synthesis.

Key Mechanisms:

  • Protein Synthesis : Enhances the incorporation of amino acids into proteins.
  • Metabolic Regulation : Influences energy production and muscle metabolism.
  • Enzyme Interaction : Potentially interacts with transaminases and other metabolic enzymes .

Biological Activity and Applications

Research indicates several promising applications for this compound:

  • Sports Nutrition : The compound is studied for its potential to improve muscle recovery and performance by enhancing protein synthesis.
  • Metabolic Health : It may play a role in regulating metabolic pathways associated with energy production and muscle maintenance.
  • Drug Development : Investigated as a potential precursor in synthesizing pharmaceutical compounds due to its ability to form stable derivatives .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsUnique Features
L-ValineEssential amino acid; aliphatic side chainInvolved in protein synthesis
L-Valine tert-butyl esterEster derivative; more hydrophobicUsed in various biochemical applications
L-Valine tert-butylamideAmide derivative without hydrochlorideSimilar properties but lacks chloride
N-Acetyl-L-ValineAcetylated form; improves solubilityEnhances stability in aqueous solutions

This compound stands out due to its specific amide structure combined with the hydrochloride form, which enhances both solubility and stability compared to its counterparts.

1. Sports Nutrition Study

A study focused on the effects of this compound on exercise performance demonstrated that supplementation could lead to improved recovery times and increased muscle mass among athletes. The findings suggested that this compound may be beneficial in sports nutrition formulations aimed at enhancing athletic performance.

2. Metabolic Regulation Research

Research investigating the metabolic effects of L-Valine derivatives indicated that these compounds could enhance glucose metabolism and reduce fatigue during prolonged exercise. The study highlighted the potential for using this compound as a supplement for individuals engaged in high-intensity training.

Properties

IUPAC Name

(2S)-2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVSNFCPWQDKIJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628439
Record name N-tert-Butyl-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70421-65-7
Record name N-tert-Butyl-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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